CP-5484
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Overview
Description
CP-5484 is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the imidazo(5,1-b)thiazolium ring, the introduction of the amino and hydroxypropyl groups, and the incorporation of the azabicycloheptene structure. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imidazo(5,1-b)thiazolium ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while nucleophilic substitution may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for probing biological processes.
Medicine
In medicine, this compound may have therapeutic potential. Its structure suggests that it could interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, or materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo(5,1-b)thiazolium derivatives and related structures with comparable functional groups.
Uniqueness
What sets this compound apart is its combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced biological activity or improved chemical reactivity.
Properties
CAS No. |
352308-27-1 |
---|---|
Molecular Formula |
C19H25ClN4O5S2 |
Molecular Weight |
489.01 |
IUPAC Name |
Imidazo(5,1-b)thiazolium, 6-((2R)-3-amino-2-hydroxypropyl)-2-((4S,5R,6S)-2-carboxy-6-((1R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo(3.2.0)hept-2-en-3-yl)-7-(methylthio)-, chloride List Acronyms |
InChI |
InChI=1S/C19H24N4O5S2.ClH/c1-8-12(15(19(27)28)23-14(8)13(9(2)24)16(23)26)11-6-22-7-21(5-10(25)4-20)17(29-3)18(22)30-11;/h6-10,13-14,24-25H,4-5,20H2,1-3H3;1H/t8-,9+,10+,13+,14+;/m0./s1 |
InChI Key |
ODPXFEZSTIAEIG-JYQUTZKKSA-N |
SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1c3c[n+]4cn(c(c4s3)SC)C[C@@H](CN)O)C(=O)O)[C@@H](C)O.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP-5484; CP 5484; CP5484; UNII-A53TMV6VUN. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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